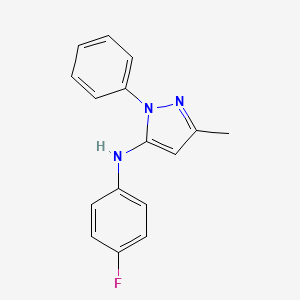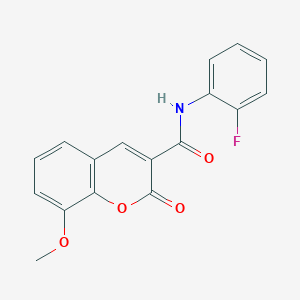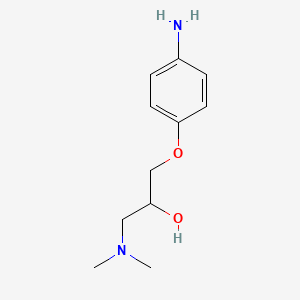triazin-4-one CAS No. 306978-85-8](/img/structure/B2797285.png)
2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” is a chemical compound. It belongs to the class of 1,2,4-triazine derivatives, which are six-membered heterocyclic compounds possessing three nitrogen in its structure . These derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .
Molecular Structure Analysis
The molecular structure of “2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” is characterized by a 1,2,4-triazine ring, which is a heterocyclic ring analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” include a molecular weight of 299.348, a density of 1.3±0.1 g/cm3, and a boiling point of 459.0±47.0 °C at 760 mmHg .
Scientific Research Applications
Phosphodiesterase Type 4 Inhibitors
Compounds structurally similar to "2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one" have been investigated for their potential as phosphodiesterase type 4 inhibitors. This class of inhibitors has significant therapeutic potential in treating inflammatory diseases by modulating the immune response. For example, the synthesis of pyrazolo[1,5-a]-1,3,5-triazines, acting as bioisosteric replacements for adenine derivatives, led to the discovery of potent phosphodiesterase type 4 inhibitors with high selectivity and promising biological activity in inhibiting TNF-alpha release from human mononuclear cells (Raboisson et al., 2003).
Chemical Synthesis and Methodology Development
The development of new synthetic methodologies for the preparation of compounds with the 1,3,5-triazine core has been a focus area. For instance, a practical method for p-methoxybenzylation of hydroxy groups using 2,4,6-Tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM) offers a route to synthesize derivatives with potential biological applications, demonstrating the versatility of 1,3,5-triazine derivatives in synthetic chemistry (Yamada et al., 2013).
Antimicrobial Activity
Several derivatives of the core chemical structure have been synthesized and tested for their antimicrobial properties. The synthesis and evaluation of new pyridazinyl sulfonamide derivatives, including compounds structurally related to "2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one," have shown significant antibacterial activities against various bacterial strains, highlighting their potential as antimicrobial agents (Mohamed, 2007).
Antitubercular Agents
Novel 1,3,5-triazine-Schiff base conjugates have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Some of these compounds exhibited significant activity, suggesting the potential of 1,3,5-triazine derivatives in developing new antitubercular agents (Avupati et al., 2013).
These studies underscore the versatility of "2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one" and related compounds in the field of drug discovery and development. Their potential applications span a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and antitubercular therapies, offering promising avenues for future research and development.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido1,2-atriazin-4-one” are currently unknown. The compound is a derivative of 1,2,4-triazine , which is known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities . .
Mode of Action
Based on its structural similarity to other 1,2,4-triazine derivatives , it can be hypothesized that it may interact with biological targets in a similar manner
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,2,4-triazine derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, and pain perception, among others.
Result of Action
Given the broad range of biological activities exhibited by 1,2,4-triazine derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-4-3-9-19-14(11)17-15(18-16(19)20)22-10-12-5-7-13(21-2)8-6-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQWRBHKLIYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxybenzyl)sulfanyl)-9-methyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide](/img/structure/B2797205.png)
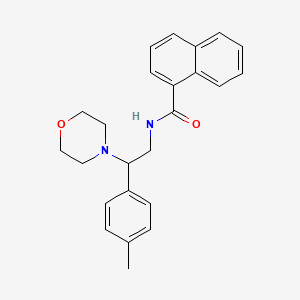

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2797209.png)
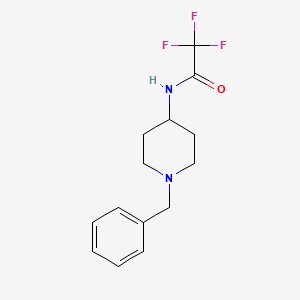
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one](/img/structure/B2797211.png)
![2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2797213.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2797215.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2797220.png)
